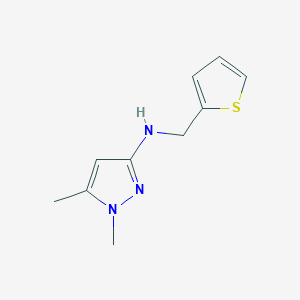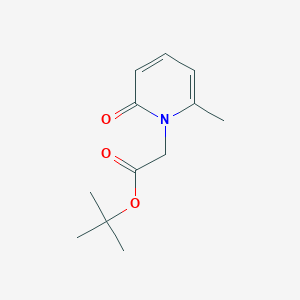
1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a thiophene ring attached to the pyrazole core via a methylene bridge. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.
准备方法
合成路线和反应条件
1,5-二甲基-N-(噻吩-2-基甲基)-1H-吡唑-3-胺的合成通常包括以下步骤:
吡唑核的形成: 吡唑核可以通过肼与 1,3-二酮在酸性或碱性条件下的反应合成。
噻吩基团的引入: 噻吩环通过亲核取代反应引入。这涉及吡唑衍生物与噻吩-2-基甲基卤化物在碱(如碳酸钾)存在下的反应。
甲基化: 最后一步涉及在强碱(如氢化钠)存在下,用甲基碘化物在 1 位和 5 位甲基化吡唑环。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术(如高效液相色谱 (HPLC))。
化学反应分析
反应类型
1,5-二甲基-N-(噻吩-2-基甲基)-1H-吡唑-3-胺会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化以形成相应的吡唑氧化物。
还原: 还原反应可以使用还原剂(如氢化铝锂)进行,以生成还原的吡唑衍生物。
取代: 该化合物可以在噻吩环上进行亲核取代反应,特别是使用像氢化钠和烷基卤化物这样的试剂。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢。
还原: 氢化铝锂、硼氢化钠。
取代: 氢化钠、烷基卤化物。
形成的主要产物
氧化: 吡唑氧化物。
还原: 还原的吡唑衍生物。
取代: 烷基化的噻吩衍生物。
科学研究应用
1,5-二甲基-N-(噻吩-2-基甲基)-1H-吡唑-3-胺具有多种科学研究应用:
化学: 用作合成更复杂的有机分子和杂环的构件。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎活性。
医药: 探索作为各种治疗靶点的药物发现中的潜在先导化合物。
工业: 用于开发先进材料,例如有机半导体和染料。
作用机制
1,5-二甲基-N-(噻吩-2-基甲基)-1H-吡唑-3-胺的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合而起作用,从而调节它们的活性。例如,它可以抑制参与炎症途径的某些酶的活性,从而产生抗炎作用。确切的分子靶点和途径将取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
1,5-二甲基-1H-吡唑-3-胺: 缺少噻吩基团,在化学反应性和生物活性方面灵活性较低。
N-(噻吩-2-基甲基)-1H-吡唑-3-胺: 缺少 1 位和 5 位的甲基,这可能会影响其稳定性和反应性。
1,5-二甲基-N-(噻吩-2-基)-1H-吡唑-3-胺: 类似结构,但取代模式不同,导致化学和生物特性发生变化。
独特性
1,5-二甲基-N-(噻吩-2-基甲基)-1H-吡唑-3-胺由于其特定的取代模式而独一无二,这赋予了独特的化学反应性和潜在的生物活性。甲基和噻吩环的存在增强了其稳定性、反应性和在科学研究中用于各种应用的潜力。
属性
分子式 |
C10H13N3S |
|---|---|
分子量 |
207.30 g/mol |
IUPAC 名称 |
1,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-6-10(12-13(8)2)11-7-9-4-3-5-14-9/h3-6H,7H2,1-2H3,(H,11,12) |
InChI 键 |
BLLRUZQEZHBKMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C)NCC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate](/img/structure/B11740653.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740665.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11740674.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740677.png)
![3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11740679.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11740682.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740695.png)
![5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11740700.png)




![[2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740739.png)
